molecular formula C14H14O B8610678 6-methylbiphenyl-3-methanol

6-methylbiphenyl-3-methanol

Cat. No.: B8610678
M. Wt: 198.26 g/mol
InChI Key: ALEXWIAGYUJSFY-UHFFFAOYSA-N
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Description

6-Methylbiphenyl-3-methanol (C₁₃H₁₄O) is a biphenyl derivative featuring a methyl group at the 6-position of one phenyl ring and a hydroxymethyl group (-CH₂OH) at the 3-position of the adjacent phenyl ring.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(4-methyl-3-phenylphenyl)methanol

InChI

InChI=1S/C14H14O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3

InChI Key

ALEXWIAGYUJSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylbiphenyl-3-methanol typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.

    Methylation: The biphenyl compound is then methylated at the 6th position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methylbiphenyl-3-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: (6-Methyl-biphenyl-3-yl)-carboxylic acid.

    Reduction: (6-Methyl-biphenyl-3-yl)-methane.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May be used in the study of biochemical pathways and interactions.

    Medicine: Potential use in drug development and as a pharmacological agent.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methylbiphenyl-3-methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (if available)
This compound C₁₃H₁₄O 174.25 6-methyl, 3-hydroxymethyl Not reported
(6-Methyl-pyridin-3-yl)-methanol C₇H₉NO 123.15 Pyridine ring, 6-methyl, 3-hydroxymethyl Soluble in methanol
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C₁₂H₁₂N₂O₂ 216.24 Pyridazine ring, 6-methoxy, hydroxymethyl Not reported
[6-(3-Bromophenyl)pyridin-3-yl]methanol C₁₂H₁₀BrNO 280.12 Pyridine ring, 3-bromophenyl, hydroxymethyl Not reported

Key Observations :

  • Hydrophobicity: The biphenyl backbone of this compound likely imparts higher hydrophobicity compared to pyridine- or pyridazine-based analogs, which may enhance membrane permeability in biological systems.
  • Solubility: Pyridine-substituted methanols (e.g., (6-methyl-pyridin-3-yl)-methanol) exhibit moderate solubility in polar solvents like methanol , whereas biphenyl derivatives may require optimized solvent systems for synthesis or purification.

Stability and Reactivity

  • Oxidation Sensitivity : The hydroxymethyl group in all analogs is prone to oxidation, necessitating inert atmospheres during handling.
  • Steric Effects: The 6-methyl group in this compound may hinder electrophilic substitution at adjacent positions, a trend observed in methyl-substituted aromatic systems .

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